Tridemorph (CAS 81412-43-3) is a systemic morpholine-class fungicide and a highly specific biochemical inhibitor of the fungal ergosterol biosynthesis pathway. Unlike broad-spectrum triazoles that target 14α-demethylase (ERG11), Tridemorph primarily disrupts post-squalene sterol modification by inhibiting sterol Δ8→Δ7-isomerase (ERG2). Commercially and technically, it is supplied as a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl chain comprises C11–C14 homologues (predominantly 60–70% tridecyl)[1]. This specific homologue distribution dictates its lipophilicity, systemic mobility in the xylem, and formulation characteristics in emulsifiable concentrates. Its primary procurement value lies in its ability to break resistance in fungal strains adapted to Demethylation Inhibitors (DMIs) and its utility as a highly selective probe for ERG2 in lipidomic research[2].
Substituting Tridemorph with other morpholines (like Fenpropimorph) or triazoles (like Tebuconazole) fundamentally alters both the biochemical target profile and the physical formulation behavior. While Fenpropimorph is a potent dual-inhibitor of both ERG2 (Δ8→Δ7-isomerase) and ERG24 (Δ14-reductase), Tridemorph is highly selective for the isomerase, making it the required choice for assays requiring specific Δ8-sterol accumulation without confounding reductase inhibition [1]. Furthermore, against broad-spectrum triazoles, Tridemorph exhibits a highly polarized efficacy profile—providing near-complete control of powdery mildew while lacking efficacy against Septoria species [2]. Finally, because Tridemorph is a C11-C14 homologue mixture rather than a single defined molecule, substituting it with a pure single-molecule morpholine alters the partition coefficient and leaf-surface penetration dynamics, requiring complete reformulation of the end product [3].
In cell-free enzyme systems and yeast binding assays, Tridemorph demonstrates high affinity for the sterol Δ8→Δ7-isomerase (ERG2), displacing radioligands with a Ki of 0.09 nM [1]. While the related morpholine Fenpropimorph acts as a dual-inhibitor of both ERG2 and ERG24 (Δ14-reductase), Tridemorph is highly selective for the isomerase step[2]. This single-target selectivity ensures the specific accumulation of Δ8-sterols without the confounding accumulation of Δ14-sterols seen with dual inhibitors.
| Evidence Dimension | Enzyme target selectivity and affinity (Ki) |
| Target Compound Data | Tridemorph selectively inhibits ERG2 (Ki = 0.09 nM) with minimal ERG24 dual-inhibition. |
| Comparator Or Baseline | Fenpropimorph acts as a potent dual-inhibitor of both ERG2 and ERG24. |
| Quantified Difference | Tridemorph provides single-target (isomerase) resolution, whereas Fenpropimorph provides dual-target (isomerase + reductase) blockade. |
| Conditions | Cell-free enzyme systems from Saccharomyces cerevisiae and radioligand displacement assays. |
For researchers mapping the ergosterol pathway or screening for ERG2-specific vulnerabilities, Tridemorph is the required probe to isolate the isomerization step from the reduction step.
Field efficacy data highlights Tridemorph's specialized pathogen profile compared to broad-spectrum Demethylation Inhibitors (DMIs). In winter wheat trials, Tridemorph provided >90% control of powdery mildew (Erysiphe graminis) but demonstrated <10% control on Septoria spp. [1]. In contrast, the triazole Tebuconazole provided >70% control of Septoria alongside powdery mildew control[1]. This polarized efficacy confirms Tridemorph as a targeted agent rather than a broad-spectrum preventative.
| Evidence Dimension | Disease control efficacy (%) |
| Target Compound Data | Tridemorph: >90% control of powdery mildew; <10% control of Septoria. |
| Comparator Or Baseline | Tebuconazole: Broad-spectrum control including >70% efficacy against Septoria. |
| Quantified Difference | >80% efficacy gap between pathogen targets for Tridemorph, compared to the broad-spectrum baseline of Tebuconazole. |
| Conditions | In vivo field applications on winter wheat (Zadoks 31-59). |
Agricultural buyers and formulators must procure Tridemorph specifically for targeted powdery mildew outbreaks or as a mixing partner, rather than relying on it for broad-spectrum foliar disease management.
Unlike single-molecule active ingredients, technical-grade Tridemorph (CAS 81412-43-3) is synthesized and standardized as a reaction mixture of 4-alkyl-2,6-dimethylmorpholines. The alkyl chain is a specific distribution of C11 to C14 homologues, of which 60% to 70% is the 4-tridecyl (C13) component [1]. This multi-homologue profile creates a broader melting range and a distinct partition coefficient compared to pure single-molecule comparators like Fenpropimorph. The specific C11-C14 distribution directly affects its performance in Emulsifiable Concentrate (EC) formulations, influencing both droplet spread on hydrophobic leaf surfaces and systemic uptake into the xylem [1].
| Evidence Dimension | Active ingredient homologue distribution |
| Target Compound Data | Tridemorph: C11-C14 alkyl homologue mixture (60-70% C13). |
| Comparator Or Baseline | Fenpropimorph: Single defined molecular structure. |
| Quantified Difference | Complex multi-homologue lipophilicity vs. single-molecule physical properties. |
| Conditions | Technical grade active ingredient specification for commercial formulation. |
Procurement teams sourcing technical active ingredients must account for this homologue distribution, as substituting with a single-molecule analog will drastically alter the formulation's emulsion stability and cuticular penetration.
Because Tridemorph strongly favors the inhibition of ERG2 over ERG24, it is a highly specific biochemical tool for lipidomic studies requiring the targeted accumulation of Δ8-sterols (e.g., fecosterol). It allows researchers to isolate the isomerization step without the confounding Δ14-sterol accumulation caused by dual-inhibitors like Fenpropimorph [1].
Due to its distinct mechanism of action and >90% efficacy against Erysiphe species, Tridemorph is suited for co-formulation with triazoles (e.g., Tebuconazole). It is procured to break resistance in DMI-resistant powdery mildew strains, providing targeted control where broad-spectrum agents fail [2].
The C11-C14 multi-homologue nature of technical Tridemorph provides distinct lipophilic properties that alter cuticular penetration. Industrial formulators procure this specific CAS (81412-43-3) to leverage its mixture-driven partition coefficient, managing the spread and systemic xylem uptake of EC formulations on hydrophobic leaf surfaces [3].
Irritant;Health Hazard;Environmental Hazard